2,4-Diisopropyl-5-methylphenol

Description

Contextualization within Monoterpenoid Phenols and Aromatic Compounds

2,4-Diisopropyl-5-methylphenol is classified as an aromatic monoterpenoid. foodb.cahmdb.ca This classification places it within a significant group of naturally occurring and synthetic organic compounds. Monoterpenoids are a class of terpenes that consist of two isoprene (B109036) units. When a monoterpenoid structure incorporates a phenol (B47542) group—a hydroxyl group attached to an aromatic ring—it is known as a monoterpenoid phenol. wikipedia.org

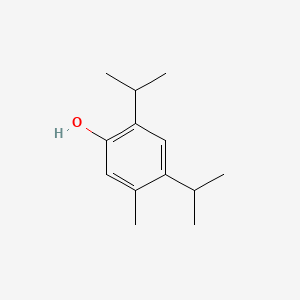

The aromatic nature of this compound is defined by its benzene (B151609) ring. vulcanchem.com The structure of this compound includes a phenol group with two isopropyl groups and one methyl group attached to the aromatic ring. Specifically, its systematic IUPAC name is 5-methyl-2,4-bis(propan-2-yl)phenol. vulcanchem.comnih.gov This substitution pattern distinguishes it from its more commonly known isomers, thymol (B1683141) (2-isopropyl-5-methylphenol) and carvacrol (B1668589) (5-isopropyl-2-methylphenol). wikipedia.orgvulcanchem.com The presence of the additional isopropyl group in this compound is a key structural feature that influences its chemical and physical properties. vulcanchem.com

The broader category of aromatic compounds is fundamental to organic chemistry, with applications ranging from pharmaceuticals to materials science. Phenols, in particular, are a vital subclass known for their distinctive chemical reactivity and diverse uses.

Academic Significance and Historical Research Trajectory

While a limited number of articles have been published specifically on this compound, its structural relationship to thymol and carvacrol provides a basis for its academic interest. foodb.ca Thymol, a major component of thyme oil, has a long history of use and has been studied for various biological activities. wikipedia.orgmednet.grjmb.or.krresearchgate.net Research on thymol and its derivatives has explored their potential in various fields. jmb.or.krresearchgate.netchembk.com

The study of this compound itself appears to be more recent, with its identification and properties being cataloged in various chemical databases. nih.govchemicalbook.combldpharm.com The synthesis of related compounds, such as 2-Isopropyl-4-bromo-5-methylphenol from thymol, indicates active research in modifying these phenolic structures to explore new properties. chemicalbook.com The investigation into derivatives like 4-amino-2-isopropyl-5-methylphenol (B72589) and 4-chloro-2-isopropyl-5-methylphenol further highlights the ongoing academic interest in this class of compounds. jmb.or.krchemsynthesis.com The exploration of these analogs is often driven by the desire to understand how structural modifications impact their chemical behavior and potential applications.

Scope and Objectives of the Comprehensive Research Outline

The primary objective of this article is to present a focused and scientifically accurate overview of this compound based on existing research. The scope is strictly limited to its chemical identity, structural characteristics, and its place within chemical research. This article will not delve into dosage, administration, or safety profiles, adhering to a purely chemical and academic focus. The content is structured to provide a clear and concise understanding of the compound for a professional audience.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,4-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-8(2)11-7-12(9(3)4)13(14)6-10(11)5/h6-9,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSNIMZGXLISCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335905 | |

| Record name | 2,4-Diisopropyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40625-96-5 | |

| Record name | 5-Methyl-2,4-diisopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40625-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diisopropyl-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040625965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diisopropyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DIISOPROPYL-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/319EQ0TMXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diisopropyl-5-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029823 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Derivatization Strategies of 2,4 Diisopropyl 5 Methylphenol

Established Synthetic Routes to 2,4-Diisopropyl-5-methylphenol

The most established and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of m-cresol (B1676322). semanticscholar.orgresearchgate.netresearchgate.netpatsnap.com This electrophilic aromatic substitution reaction involves the introduction of two isopropyl groups onto the m-cresol backbone.

The reaction typically employs an alkylating agent such as isopropyl alcohol or propene in the presence of an acid catalyst. semanticscholar.orgresearchgate.net A variety of catalysts can be utilized, ranging from traditional Lewis acids like aluminum chloride to solid acid catalysts such as zeolites and strong acid resins, which offer advantages in terms of reusability and reduced environmental impact. semanticscholar.orgpatsnap.com

The reaction conditions, including temperature, molar ratio of reactants, and catalyst loading, are crucial in controlling the selectivity of the alkylation process. semanticscholar.orgresearchgate.net A lower temperature may favor O-alkylation, leading to the formation of isopropyl 3-methylphenyl ether, while higher temperatures generally promote C-alkylation, which is the desired pathway for the synthesis of this compound. semanticscholar.orgresearchgate.net By carefully optimizing these parameters, it is possible to achieve high selectivity for the desired di-isopropylated product.

Table 1: Key Parameters in the Friedel-Crafts Alkylation of m-Cresol

| Parameter | Influence on the Reaction | Optimized Conditions (General) |

|---|---|---|

| Catalyst | Determines the reaction rate and selectivity. Solid acid catalysts are often preferred for their ease of separation and reusability. | Strong acid resins, zeolites (e.g., Al-MCM-41). |

| Alkylating Agent | Isopropyl alcohol or propene are commonly used. | Isopropyl alcohol is often used for its ease of handling. |

| Temperature | Higher temperatures favor C-alkylation over O-alkylation. | Typically in the range of 150-250°C. |

| Reactant Molar Ratio | An excess of m-cresol can help to minimize the formation of poly-alkylated byproducts. | A molar ratio of m-cresol to isopropyl alcohol of 5:1 has been shown to be effective. semanticscholar.orgresearchgate.net |

Novel Approaches in this compound Synthesis

While Friedel-Crafts alkylation remains the predominant method, research into more sustainable and efficient synthetic routes for substituted phenols is ongoing. One promising novel approach is the ipso-hydroxylation of arylboronic acids. rsc.orgrsc.orgorganic-chemistry.org This method involves the conversion of a boronic acid precursor directly into the corresponding phenol (B47542).

This approach offers several advantages, including mild reaction conditions, high functional group tolerance, and the use of environmentally benign oxidants like hydrogen peroxide. rsc.orgrsc.org For the synthesis of this compound, this would entail the preparation of the corresponding 2,4-diisopropyl-5-methylphenylboronic acid, which could then be subjected to ipso-hydroxylation. While this method may involve more steps than a direct alkylation, it offers a high degree of regiochemical control.

Table 2: Comparison of Established and Novel Synthetic Approaches

| Approach | Advantages | Disadvantages |

|---|---|---|

| Friedel-Crafts Alkylation | Cost-effective, uses readily available starting materials, suitable for large-scale production. | Can lead to a mixture of isomers and poly-alkylated products, may require harsh reaction conditions. |

| ipso-Hydroxylation of Arylboronic Acids | High regioselectivity, mild reaction conditions, high functional group tolerance, environmentally friendlier reagents. | May require the multi-step synthesis of the boronic acid precursor, may not be as cost-effective for large-scale production. |

Targeted Chemical Modifications and Functionalization of the Phenolic Core

The this compound core can be further modified to introduce a range of functional groups, leading to a diverse array of derivatives with potentially new and interesting properties.

The phenolic ring of this compound is activated towards electrophilic aromatic substitution, making halogenation a feasible modification. The introduction of halogen atoms such as chlorine and bromine can significantly alter the electronic and steric properties of the molecule.

Chlorination can be achieved using various chlorinating agents. For instance, the related compound thymol (B1683141) can be chlorinated to produce 4-chlorothymol, which has been shown to be more active than thymol against certain bacteria. researchgate.net A similar strategy could be applied to this compound.

Bromination of phenols can be carried out using reagents like N-bromosuccinimide (NBS) or benzyltrimethylammonium (B79724) tribromide. researchgate.net The bromination of thymol has been studied, leading to the formation of mono- and di-brominated products such as 4-bromothymol and 2,4-dibromothymol. torvergata.itresearchgate.net The regioselectivity of the bromination is influenced by the reaction conditions and the steric hindrance imposed by the existing substituents.

Table 3: Examples of Halogenated Derivatives

| Derivative | Parent Compound | Halogenation Reagent (Example) |

|---|---|---|

| 4-Chloro-2-isopropyl-5-methylphenol | Thymol | Sulfuryl chloride |

The introduction of nitrogen-containing functional groups can lead to derivatives with a wide range of chemical and biological properties.

A common strategy for the synthesis of aminophenols is the nitration of the phenol followed by reduction of the nitro group. The regioselectivity of the nitration would be influenced by the directing effects of the hydroxyl and alkyl groups.

The synthesis of 4-piperidinomethyl derivatives can be achieved through the Mannich reaction. nih.govmdpi.com This is a three-component condensation reaction involving the phenol, formaldehyde, and a secondary amine, in this case, piperidine. The reaction typically proceeds at the ortho position to the hydroxyl group, but the steric hindrance from the isopropyl groups in this compound would likely direct the substitution to the less hindered position.

Hydrazide and sulfonamide moieties are important pharmacophores in medicinal chemistry. General methods for the synthesis of these derivatives from phenolic compounds have been developed.

Hydrazide-hydrazones can be synthesized from phenolic precursors through a multi-step process. nih.govacs.orgresearchgate.netresearchgate.netmdpi.com This may involve the conversion of the phenol to an ester, followed by reaction with hydrazine (B178648) to form the hydrazide, which can then be condensed with an aldehyde or ketone to yield the final hydrazone.

Sulfonamide derivatives of phenols can be prepared through several routes. One common method involves the reaction of the phenol with a sulfonyl chloride in the presence of a base to form a sulfonic ester. researchgate.net Alternatively, an amino-substituted derivative of the phenol can be reacted with a sulfonyl chloride to form a sulfonamide. nih.govthieme-connect.comimpactfactor.orgacs.org

The synthesis of structural analogues of this compound can be achieved by varying the starting materials and reaction conditions in the alkylation process. For example, using different isomers of cresol (B1669610) (o-cresol or p-cresol) as the starting material would lead to different isomers of diisopropyl-methylphenol.

Furthermore, the degree of alkylation can be controlled to produce mono-isopropylated or tri-isopropylated derivatives. The choice of alkylating agent can also be varied to introduce other alkyl groups, leading to a wide range of structurally related compounds. The synthesis of various isopropyl cresols has been reported, highlighting the diversity of structures that can be accessed through modifications of the alkylation strategy. researchgate.net

Mechanistic Insights into Derivatization of this compound Remain Largely Undocumented in Publicly Available Research

Despite a thorough review of scientific literature, detailed mechanistic investigations specifically focused on the derivatization reactions of this compound are not extensively available in publicly accessible research. While the general principles of reactions involving substituted phenols are well-established, specific kinetic, thermodynamic, and computational studies detailing the precise mechanistic pathways, transition states, and intermediates for the derivatization of this particular compound are sparse.

Derivatization reactions of phenols, such as this compound, are expected to proceed through well-understood reaction mechanisms common to this class of compounds. These include electrophilic aromatic substitution, etherification, esterification, and oxidation reactions. The regioselectivity and rate of these reactions are influenced by the electronic and steric effects of the substituents on the phenol ring: the hydroxyl group, two isopropyl groups, and a methyl group.

The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, the steric hindrance imposed by the bulky isopropyl groups at the 2- and 4-positions would likely influence the regioselectivity of incoming electrophiles. For instance, electrophilic attack at the ortho-position (position 6) might be sterically hindered, potentially favoring substitution at the other available ortho-position (position 3) or leading to reactions at the hydroxyl group itself.

Table 1: General Mechanistic Concepts Applicable to this compound Derivatization

| Reaction Type | General Mechanistic Features | Expected Influence of Substituents on this compound |

| Electrophilic Aromatic Substitution | Formation of a sigma complex (arenium ion) intermediate. The stability of this intermediate determines the regioselectivity. | The hydroxyl group activates the ring, while the isopropyl and methyl groups provide additional activation. Steric hindrance from the isopropyl groups will play a significant role in directing the electrophile. |

| Oxidation | Can proceed via hydrogen atom transfer (HAT) from the phenolic hydroxyl group to form a phenoxyl radical, or through electron transfer mechanisms. | The electron-donating alkyl groups can stabilize the resulting phenoxyl radical, influencing the oxidation potential. |

| Etherification (e.g., Williamson Synthesis) | Nucleophilic attack of the phenoxide ion on an alkyl halide. | The nucleophilicity of the phenoxide will be influenced by the electronic effects of the alkyl groups. Steric hindrance around the oxygen atom is less pronounced than at the ring positions. |

| Esterification | Reaction of the phenol with an acyl halide or anhydride (B1165640), often catalyzed by a base. | The reactivity of the hydroxyl group will be influenced by steric hindrance from the adjacent isopropyl group. |

While these general principles provide a framework for understanding the potential reactivity of this compound, the absence of specific experimental and computational studies prevents a detailed discussion of its derivatization mechanisms. Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to elucidate the precise mechanistic details for the derivatization of this compound.

Biological Activities and Pharmacological Potentials of 2,4 Diisopropyl 5 Methylphenol and Its Derivatives

Antimicrobial Activity Studies

Investigations into the antimicrobial effects of 2,4-Diisopropyl-5-methylphenol are often contextualized by its presence in natural extracts, particularly oregano essential oil. As a phenolic compound, it is expected to contribute to the antimicrobial efficacy of these oils. nih.gov

Antibacterial Efficacy Against Pathogenic Strains

This compound has been identified as a major component of oregano essential oil, which exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including the food-borne pathogens Staphylococcus aureus and Escherichia coli. nih.gov In one study, this compound constituted 28.22% of the essential oil, alongside other potent antibacterial phenols like carvacrol (B1668589) (30.54%) and thymol (B1683141) (17.12%). nih.gov

The antibacterial action of this phenol-rich oil is attributed to its ability to disrupt bacterial cell membrane integrity. nih.gov Phenolic compounds can interfere with the outer membrane of the cell wall, leading to the leakage of intracellular proteins and other vital components, ultimately inhibiting bacterial growth. nih.gov The minimum inhibitory concentration (MIC) of the oregano oil containing this compound was found to be 625.00 ppm against Staphylococcus aureus and 1250.00 ppm against Escherichia coli. nih.gov

Table 1: Major Phenolic Components in Antibacterial Oregano Essential Oil

| Compound | Relative Content (%) |

|---|---|

| Carvacrol | 30.54 |

| This compound | 28.22 |

| Thymol | 17.12 |

| o-Cresol | 12.62 |

Investigations into Antiseptic Effects

Phenolic compounds are a well-established class of antiseptics, and this compound, as a key component of oregano oil, is implicated in its antiseptic applications. nih.govresearchgate.net Essential oils rich in phenols are utilized for their ability to inhibit the growth of a wide range of microorganisms. The mechanism of action, involving the disruption of microbial cell membranes, is consistent with antiseptic activity. nih.gov The presence of this compound, alongside its isomers thymol and carvacrol, contributes to the broad-spectrum antimicrobial action that defines an effective natural antiseptic. nih.gov

Modulation of Biofilm Formation and Virulence Factors

Bacterial biofilms pose a significant challenge in clinical and industrial settings due to their resistance to conventional antimicrobial agents. Research has demonstrated that oregano essential oil, with this compound as a primary ingredient, can effectively damage pre-formed biofilms of E. coli and S. aureus. nih.gov The study indicated that the oil seriously compromised the biofilm structure, highlighting its potential as an antibiofilm agent. nih.gov This activity is crucial as it targets the protective matrix that bacteria use to survive hostile environments, thereby reducing their virulence and persistence.

Table 2: Antibacterial and Antibiofilm Activity of Oregano Oil Containing this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Effect |

|---|---|---|

| Staphylococcus aureus | 625.00 ppm | Serious damage to pre-formed biofilm |

| Escherichia coli | 1250.00 ppm | Serious damage to pre-formed biofilm |

Antioxidant and Free Radical Scavenging Research

The structural characteristics of this compound, specifically its phenolic hydroxyl group, suggest inherent antioxidant capabilities. Phenols are known to act as effective free radical scavengers by donating a hydrogen atom to stabilize radicals.

Evaluation of Antioxidant Potential in Cellular and Cell-Free Systems

While direct evaluations of this compound in antioxidant assays are not widely published, its presence in plant extracts with demonstrated antioxidant activity provides indirect evidence of its potential. Oregano essential oil, containing this compound, is recognized for its antioxidant properties. researchgate.net These properties are largely attributed to its phenolic constituents. The phenolic compounds can chelate metal ions and neutralize free radicals, thereby protecting cells and tissues from oxidative stress. nih.gov The antioxidant capacity of the essential oil as a whole suggests that this compound contributes to this protective effect.

Comparative Analysis of Antioxidant Activity with Phenolic Analogues and Biosynthetic Precursors

This compound, commonly known as propofol (B549288), exhibits significant antioxidant properties attributable to its phenolic structure, which is similar to that of α-tocopherol, a known antioxidant. researchgate.nettu-dortmund.deexcli.de This activity allows it to scavenge free radicals, with studies indicating that each molecule of propofol can scavenge two radical species. sigmaaldrich.com

Research comparing propofol to other phenolic antioxidants has yielded varied results depending on the experimental model. In one study measuring reactivity with 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), the order of effectiveness was butylated hydroxyanisole (BHA) > propofol > 2,6-dimethylphenol (B121312) > 2,6-di-tert-butylphenol (B90309) > butylated hydroxytoluene (BHT). nih.gov However, in a cumene (B47948) hydroperoxide-dependent microsomal lipid peroxidation system, propofol was found to be the most effective antioxidant, surpassing BHA, 2,6-di-tert-butylphenol, and BHT. nih.gov In an iron/ascorbate-dependent lipid peroxidation model, propofol's antioxidant properties were comparable to those of BHT and BHA at concentrations above 10 microM. nih.gov

The antioxidant capabilities of these molecules are influenced by their hydrophobic characteristics and the steric and electronic effects of their substituents. nih.gov Dimeric forms of phenolic compounds have also been investigated, with dipropofol, a dimeric version of propofol, demonstrating the highest antioxidant activity when compared to the dimeric forms of 2,6-di-t-butylphenol, BHA, and 2,6-dimethylphenol. nih.govjst.go.jp Dimeric compounds generally show higher antioxidant activity and a greater ability to trap free radicals than their monomeric counterparts, which may be due to an increase in their conjugation system. nih.govjst.go.jp

Thymol and carvacrol, isomers of propofol's structural relatives, are also well-known for their antioxidant capabilities. frontiersin.orgnih.gov Thymol has shown potent antioxidant activity by enhancing endogenous antioxidants and scavenging various free radicals. frontiersin.org Comparative studies between thymol and carvacrol have shown that their antioxidant capacity can be influenced by the specific lipid system and concentration, with some studies showing thymol to have better capacity in certain contexts due to greater steric hindrance. frontiersin.orgresearchgate.net The combination of thymol and carvacrol can result in additive or antagonistic antioxidant effects depending on their concentrations. nih.gov

Comparative Antioxidant Activity of Propofol and Phenolic Analogues

| Compound | Relative Activity (DPPH Assay) nih.gov | Relative Activity (Lipid Peroxidation Assay) nih.gov |

|---|---|---|

| Butylated Hydroxyanisole (BHA) | Higher than Propofol | Lower than Propofol |

| Propofol | Reference | Reference (Most Effective) |

| 2,6-Dimethylphenol | Lower than Propofol | Scarcely Effective |

| 2,6-Di-tert-butylphenol | Lower than Propofol | Lower than Propofol |

| Butylated Hydroxytoluene (BHT) | Lower than Propofol | Lower than Propofol |

Anti-inflammatory Investigations

This compound has demonstrated significant anti-inflammatory properties in various studies. tums.ac.irresearchgate.net It can inhibit the production of key inflammatory mediators. bohrium.com Research has shown that propofol significantly reduces the lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages. researchgate.net This suppression occurs at the pre-translational level, as propofol also inhibits the messenger RNA (mRNA) expression of these pro-inflammatory cytokines. researchgate.net

Furthermore, propofol attenuates the LPS-stimulated increases of inducible nitric oxide synthase (iNOS), nitric oxide (NO), and cyclooxygenase-2 (COX-2) in microglial cells. frontiersin.orgnih.gov The anti-inflammatory mechanism of propofol is multifaceted, involving the modulation of several signaling pathways. It has been shown to inhibit the activation of the TLR4/NF-κB pathway, a critical route in the inflammatory response. bohrium.comnih.gov Propofol also downregulates the ROS/PI3K/Akt/mTOR/HIF-1α signaling pathway, which contributes to its ability to attenuate the inflammatory response by inhibiting metabolic reprogramming in microglia. frontiersin.orgnih.gov By suppressing the expression of hypoxia-inducible factor-1α (Hif-1α), propofol inhibits the production of TNF, IL-1β, and IL-6. mdpi.com

In models of allergic inflammation, propofol has been found to alleviate airway inflammation by inhibiting T-helper 2 (TH2) differentiation and reducing the levels of type II cytokines such as IL-4, IL-5, and IL-13. tums.ac.ir This suggests propofol can play an inhibitive role in allergic rhinitis by regulating both innate and adaptive immunity. tums.ac.ir

Inhibition of Inflammatory Mediators by Propofol

| Inflammatory Mediator | Effect of Propofol | Cell/Model System |

|---|---|---|

| TNF-α | Inhibition of protein and mRNA expression researchgate.net | LPS-activated macrophages researchgate.net |

| IL-1β | Inhibition of protein and mRNA expression researchgate.net | LPS-activated macrophages researchgate.net |

| IL-6 | Inhibition of protein and mRNA expression researchgate.net | LPS-activated macrophages researchgate.net |

| Nitric Oxide (NO) | Inhibition of production researchgate.netfrontiersin.org | LPS-activated macrophages and microglia researchgate.netfrontiersin.org |

| iNOS | Inhibition of expression researchgate.netfrontiersin.org | LPS-activated macrophages and microglia researchgate.netfrontiersin.org |

| COX-2 | Inhibition of expression frontiersin.orgnih.gov | LPS-activated microglia frontiersin.orgnih.gov |

| IL-4, IL-5, IL-13 | Decreased levels tums.ac.ir | Allergic rhinitis mouse model tums.ac.ir |

Neurological and Cardiovascular System Research

This compound is known to induce hypotension, a common side effect observed during its clinical use. nih.govresearchgate.net This blood pressure-lowering effect is attributed to several mechanisms, including the inhibition of the sympathetic nervous system and the impairment of baroreflex regulatory mechanisms. nih.gov Propofol has direct vasodilator effects, which contribute to a decrease in peripheral resistance. oup.com This vasodilation is partly mediated by its action as an L-type calcium channel (LTCC) antagonist in the vasculature. oup.com Studies in hypertensive rat models have shown that the hypotensive and relaxant effects of propofol on microvessels are more pronounced, which may be related to an increased expression and sensitivity of LTCCs in hypertension. oup.com

Research suggests that this compound and its derivatives may have potential applications related to erectile function. It is hypothesized that propofol's derivatives could be explored for treating erectile dysfunction. nih.gov This hypothesis is based on several potential mechanisms, including an increased synthesis of nitric oxide (NO), which is a principal mediator of penile erection. nih.gov In the central nervous system, propofol's action on dopaminergic, serotonin, and GABA-A receptors might also contribute to pro-erectile effects. nih.gov

In the context of endothelial dysfunction, particularly in sepsis, propofol has shown beneficial effects. In septic rats, propofol treatment improved impaired endothelium-dependent relaxation. nih.gov It achieved this by attenuating the overproduction of both NO and superoxide (B77818) anions, thereby restoring the balance and improving the acetylcholine-responsive NO-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.gov

This compound directly modulates the activity of various calcium channels. Studies have shown that propofol inhibits cardiac L-type calcium channels, leading to a depression of transsarcolemmal Ca2+ influx and reduced myocardial contractility. nih.govcapes.gov.br It is suggested that propofol interacts with the dihydropyridine-binding site of the channel. nih.gov This inhibition is enhanced by factors that increase channel inactivation, such as longer voltage steps and depolarized holding potentials, which can explain some of the negative inotropic effects of the compound. psu.edu

In the nervous system, propofol has been found to inhibit presynaptic sodium and calcium channels at nerve terminals. nih.gov This action suppresses the presynaptic calcium current, leading to a significant reduction in neurotransmitter exocytosis and, consequently, a reduction in the excitatory postsynaptic current. nih.gov The primary targets appear to be P/Q-type calcium channels. nih.gov

Research in Anticancer and Antitumor Potential

This compound has been investigated for its potential anticancer and antitumor properties, with numerous studies demonstrating its ability to inhibit cancer cell growth and induce cell death. researchgate.netplos.orgsemanticscholar.org Propofol has been shown to suppress the viability and proliferation of cancer cells by promoting apoptosis, or programmed cell death, in a variety of cancer cell lines. plos.orgnih.gov

The compound induces apoptosis in a dose- and time-dependent manner in pancreatic cancer cells, non-small cell lung cancer (NSCLC) cells, hepatocellular carcinoma cells, and triple-negative breast cancer cells. nih.goveuropeanreview.orgnih.govspandidos-publications.com For instance, in NSCLC A549 cells, propofol treatment led to a dose-dependent increase in apoptosis. europeanreview.org Similarly, in pancreatic cancer cells, propofol was an effective promoter of cell death. nih.gov

The mechanisms underlying these anticancer effects involve the modulation of key cellular signaling pathways. Propofol can inhibit the activity of nuclear factor-κB (NF-κB), a protein complex that plays a crucial role in cancer cell survival and proliferation. nih.gov It also affects the extracellular signal-regulated kinase (ERK) 1/2 pathway; in NSCLC cells, propofol induces apoptosis via the ERK1/2-dependent upregulation of PUMA (p53 upregulated modulator of apoptosis). europeanreview.org In hepatocellular carcinoma, propofol upregulates miR-134 expression, which in turn inhibits the anti-apoptotic protein BCL-2 and promotes apoptosis. nih.gov Furthermore, propofol has been found to inhibit the migration and invasion of cancer cells, in some cases by reducing the expression of matrix metalloproteinases (MMPs). nih.gov

Anticancer Effects of Propofol on Various Cancer Cell Lines

| Cancer Type | Cell Line | Observed Effects | Associated Mechanism |

|---|---|---|---|

| Pancreatic Cancer | MIA-PaCa-2 | Inhibition of cell proliferation, induction of apoptosis nih.gov | Inhibition of NF-κB activity nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | A549 | Inhibition of viability, induction of apoptosis europeanreview.org | Inhibition of ERK1/2 phosphorylation, upregulation of PUMA europeanreview.org |

| Hepatocellular Carcinoma (HCC) | HepG2, Huh-7 | Induction of apoptosis nih.gov | Upregulation of miR-134, inhibition of BCL-2 nih.gov |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, MDA-MB-468 | Inhibition of proliferation, induction of apoptosis spandidos-publications.comfrontiersin.org | Induction of ROS-mediated intrinsic apoptosis, promotion of ferroptosis spandidos-publications.comfrontiersin.org |

| Colon Carcinoma | LoVo | Slight increase in apoptosis biomarker (caspase-3) plos.org | Associated with Kras mutation status plos.org |

Insecticidal and Pest Management Applications

Extensive research has highlighted the potential of various phenolic compounds in insecticidal and pest management applications. However, based on currently available scientific literature, there is a notable lack of direct studies focusing specifically on the insecticidal activities of this compound and its derivatives.

The majority of research into the insecticidal properties of isopropyl-methylphenol isomers has centered on thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), which are well-documented for their efficacy against a range of agricultural and public health pests. These compounds, as major constituents of essential oils from plants like thyme and oregano, have been investigated for their contact toxicity, fumigant activity, and repellent effects.

While the structural similarity of this compound to thymol and carvacrol might suggest potential bioactivity, dedicated studies to evaluate its specific insecticidal and pest management applications are not presently found in the reviewed literature. The additional isopropyl group on the phenol (B47542) ring of this compound could theoretically influence its interaction with insect target sites, yet empirical data from entomological studies are required to substantiate any such potential.

Future research is necessary to explore the insecticidal spectrum, mode of action, and practical utility of this compound and its synthesized derivatives in pest management strategies. Such studies would be crucial in determining if this particular isomer holds any promise as a viable botanical insecticide.

Elucidation of Molecular Mechanisms of Action and Cellular Interactions

Identification of Cellular and Subcellular Targets

Predictions based on the compound's partition coefficient (logP) suggest that 2,4-Diisopropyl-5-methylphenol is likely to be found within the cell membrane and the cytoplasm vulcanchem.comfoodb.ca. The lipophilic nature of phenols facilitates their passage across and into the lipid bilayer of cell membranes mdpi.com. This initial localization is a critical determinant of its subsequent molecular interactions and biological effects. The primary subcellular targets are therefore considered to be the plasma membrane and intracellular components within the cytoplasm.

Membrane Interaction Mechanisms and Effects on Membrane Integrity

Phenolic compounds are known to interact with lipid bilayers, which can lead to alterations in membrane fluidity nih.gov. The specific interactions are influenced by the polarity of the lipid head groups rsc.org. For related phenolic compounds like carvacrol (B1668589), studies using model lipid monolayers have shown that these molecules can integrate into the lipid layer. This integration can disrupt the normal packing of the phospholipids, leading to an increase in membrane fluidity qub.ac.uk. It is plausible that this compound follows a similar mechanism, inserting itself into the hydrophobic core of the membrane and thereby affecting its structural integrity and function.

Modulation of Endogenous Antioxidant Systems and Redox Homeostasis

A significant body of research points to the antioxidant capabilities of phenolic compounds. A derivative of a related compound, 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI), has demonstrated the ability to scavenge reactive oxygen species (ROS) nih.gov. The structurally similar compound thymol (B1683141) is well-recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals and enhance the body's own antioxidant systems nih.govresearchgate.net. Furthermore, 5-Isopropyl-2-methylphenol, another related molecule, also shows strong antioxidant activity bibliomed.org. These findings suggest that this compound likely contributes to the maintenance of redox homeostasis by neutralizing harmful free radicals and potentially supporting endogenous antioxidant defenses.

Mechanisms of Antimicrobial Action

The antimicrobial properties of phenolic compounds like thymol and carvacrol are well-documented and are thought to occur through several mechanisms. These include the disruption of the bacterial cell membrane, the inhibition of efflux pumps which bacteria use to expel antimicrobial agents, and the prevention of biofilm formation researchgate.netnih.govmdpi.com. A chlorinated derivative, 4-chloro-2-isopropyl-5-methylphenol, has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) nih.govnih.gov. The antimicrobial activity of carvacrol has been linked to its capacity to increase the fluidity and permeability of the cell membrane mdpi.com. It is therefore highly probable that the antimicrobial action of this compound also involves the disruption of microbial membrane integrity, leading to cell leakage and death.

Signal Transduction Pathway Modulation

There is evidence to suggest that phenolic compounds can modulate various signal transduction pathways. For instance, the derivative 4-piperidinomethyl-2-isopropyl-5-methylphenol (THPI) has been found to inhibit voltage-dependent L-type Ca2+ channels, indicating an influence on calcium signaling pathways nih.gov. Additionally, 5-Isopropyl-2-methylphenol has been identified as a vasodilator that interacts with voltage-gated calcium and transient receptor potential (TRP) channels bibliomed.org. These interactions with key signaling molecules suggest that this compound may also have the capacity to modulate cellular functions through interference with signal transduction cascades.

Computational Chemistry and in Silico Modeling in 2,4 Diisopropyl 5 Methylphenol Research

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

Two-dimensional (2D) and three-dimensional (3D) QSAR models are frequently employed to understand the structural requirements for the biological activity of phenolic compounds. While 2D-QSAR relies on topological descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by considering the 3D arrangement of molecular fields.

In studies of derivatives of 2,4-diamino-5-methyl-5-deazapteridine (DMDP), CoMFA and CoMSIA models have been successfully applied to predict anticancer activity. nih.gov These models demonstrated good statistical significance, with a CoMFA model yielding a cross-validated q² of 0.530 and a non-cross-validated r² of 0.903. nih.gov The CoMSIA model, incorporating steric, electrostatic, hydrophobic, and hydrogen bond donor fields, showed a q² of 0.548 and an r² of 0.909. nih.gov The contour maps generated from these models indicated that electropositive substituents with low steric bulk are favorable at certain positions, while bulky electronegative groups enhance activity at other positions on the phenyl ring. nih.gov

The table below summarizes the statistical results of a typical CoMFA and CoMSIA study on a series of related compounds.

| Model | q² (Cross-validated) | r² (Non-cross-validated) |

| CoMFA | 0.530 | 0.903 |

| CoMSIA | 0.548 | 0.909 |

This table illustrates the predictive power of CoMFA and CoMSIA models in a QSAR study of DMDP derivatives, indicating a strong correlation between the structural features and the observed biological activity.

Four-dimensional QSAR (4D-QSAR) extends the principles of 3D-QSAR by incorporating the conformational flexibility of ligands, providing a more dynamic and realistic representation of molecular interactions. nih.govmdpi.com This method is particularly useful when the precise binding mode of a ligand to its receptor is unknown. nih.gov By exploring multiple conformations and alignments, 4D-QSAR can generate robust pharmacophore models that identify the key structural features responsible for biological activity. nih.gov

For flexible molecules like propofol (B549288) and its analogues, 4D-QSAR has been instrumental in developing 3D pharmacophores for their effects as general anesthetics and their interactions with the GABA-A receptor. nih.gov This approach allows for a direct and meaningful comparison of pharmacophore models across different biological activities, leading to hypotheses about the mechanisms of action. nih.gov

The success of any QSAR model hinges on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. wiley.com These descriptors can be broadly categorized as experimental (e.g., logP) or theoretical, with the latter being further subdivided into structural and quantum chemical descriptors. consensus.app

A wide array of descriptors can be calculated using various software tools, capturing information about a molecule's topology, geometry, and electronic properties. mdpi.com Feature selection algorithms are then employed to identify the most relevant descriptors that contribute significantly to the biological activity being modeled. This process helps in building robust and predictive QSAR models by reducing the dimensionality of the data and avoiding overfitting. researchgate.net

The following table provides examples of common molecular descriptors used in QSAR studies.

| Descriptor Category | Examples |

| Constitutional | Molecular Weight, Number of Atoms, Number of Rings |

| Topological | Connectivity Indices, Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment |

| Physicochemical | LogP, Molar Refractivity |

This table showcases the diversity of molecular descriptors that can be used to build QSAR models, each providing unique information about the molecular structure.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations are crucial for elucidating the binding modes and affinities of ligands, such as derivatives of 2,4-diisopropyl-5-methylphenol, with their protein targets. This technique allows researchers to visualize and analyze the specific interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

For instance, in the study of ortho-substituted phenols and their interaction with tyrosinase, molecular docking revealed that these compounds can act as substrates for the enzyme. mdpi.com The docking studies indicated that while binding to the met-tyrosinase form is inactive, there is activity in the oxy-tyrosinase form. mdpi.com Such insights are invaluable for understanding the mechanism of action and for designing more potent inhibitors or substrates. mdpi.com

The table below presents hypothetical binding energies from a molecular docking study, illustrating how this data can be used to rank potential ligands.

| Compound | Binding Energy (kcal/mol) |

| Ligand A | -8.5 |

| Ligand B | -7.9 |

| Ligand C | -9.2 |

| Ligand D | -6.5 |

This table demonstrates the use of binding energy as a key metric in molecular docking to predict the binding affinity of different ligands to a target protein.

Virtual screening is a powerful computational method used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach significantly reduces the cost and time associated with traditional high-throughput screening.

Structure-based virtual screening, which utilizes the 3D structure of the target protein, is particularly effective in discovering novel scaffolds. nih.gov By docking a large number of compounds into the active site of a target, researchers can prioritize a smaller, more manageable set of candidates for experimental testing. This strategy has been successfully employed to identify novel inhibitors for various protein targets. nih.gov The use of pharmacophore models, derived from either known active ligands or the receptor structure, can further refine the virtual screening process. nih.gov

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations are a cornerstone of modern computational chemistry, used to determine the electronic properties and reactivity of molecules. For phenolic compounds, these calculations are particularly valuable for understanding their antioxidant mechanisms.

Information regarding the electronic structure of this compound, which would include data on Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, is not available from specific DFT studies. Such data is crucial for calculating global reactivity descriptors like chemical potential, hardness, and electrophilicity, which help in predicting the molecule's reactivity. While general principles suggest that the alkyl substituents (isopropyl and methyl groups) on the phenol (B47542) ring would influence its electron density distribution, precise values and detailed analyses for this specific compound are absent from the literature.

The thermodynamic characterization of reaction pathways, such as the calculation of O-H Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP), is critical for evaluating the antioxidant potential of phenolic compounds. The BDE is a key indicator of the ability of a phenol to donate a hydrogen atom to scavenge free radicals. While DFT methods are frequently used to calculate BDEs for a wide range of substituted phenols, specific calculated values for this compound could not be located in the reviewed literature. The presence of two isopropyl groups and a methyl group is expected to lower the O-H BDE compared to unsubstituted phenol due to their electron-donating nature, which stabilizes the resulting phenoxyl radical. However, without specific computational studies, quantitative data remains unavailable.

Advanced Analytical Methodologies for 2,4 Diisopropyl 5 Methylphenol and Its Metabolites

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are essential for the separation of 2,4-diisopropyl-5-methylphenol from complex mixtures and for its subsequent identification and quantification. Gas chromatography and high-performance liquid chromatography, particularly when coupled with mass spectrometry, are powerful tools in this regard.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Subsequent detection by mass spectrometry provides detailed structural information and sensitive quantification.

In a typical GC-MS analysis of substituted phenols, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is employed. The oven temperature is programmed to ramp from a lower initial temperature to a higher final temperature to ensure the efficient separation of analytes. The mass spectrometer is commonly operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint for identification. The NIST Mass Spectrometry Data Center provides mass spectral data for 5-Methyl-2,4-diisopropylphenol, which can be used for library matching and confirmation of the compound's identity nist.gov.

Key parameters for the GC-MS analysis of this compound are summarized in the interactive table below.

| Parameter | Typical Value/Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Program | Initial temp. 60°C, ramp to 300°C at 15°C/min |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-500 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are versatile techniques for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. When coupled with tandem mass spectrometry (MS/MS), these methods offer exceptional sensitivity and selectivity for the analysis of this compound and its metabolites.

Reverse-phase chromatography is the most common mode of separation, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation of isomers of diisopropyl-methylphenol can be challenging but is achievable with optimized chromatographic conditions nih.gov. For enhanced sensitivity and specificity, UPLC coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often the method of choice. This approach allows for the precise quantification of the target analyte and its metabolites even in complex biological matrices nih.govresearchgate.net.

The following interactive table outlines typical parameters for the HPLC and UPLC-MS/MS analysis of this compound and its analogs.

| Parameter | Typical HPLC Condition | Typical UPLC-MS/MS Condition |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water gradient | Acetonitrile:Water with 0.1% formic acid (gradient) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 274 nm | Tandem Mass Spectrometry (ESI negative or positive) |

| Ionization Mode | - | Electrospray Ionization (ESI) |

| MS/MS Transitions | - | Parent ion > Product ion(s) specific to the analyte |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are employed to provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

The expected ¹H and ¹³C NMR chemical shift ranges for the key functional groups in this compound are presented in the interactive table below.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 110 - 140 |

| Phenolic OH | 4.5 - 5.5 (variable) | - |

| Isopropyl CH | 2.8 - 3.5 (septet) | 25 - 35 |

| Isopropyl CH₃ | 1.1 - 1.3 (doublet) | 20 - 25 |

| Ring CH₃ | 2.1 - 2.3 (singlet) | 15 - 20 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-isopropyl/methyl | - | 125 - 145 |

Infrared (FT-IR) and Raman Spectroscopy

Infrared (FT-IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. FT-IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the O-H stretching of the phenolic group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the phenol (B47542) (around 1200-1260 cm⁻¹). The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule.

Raman spectroscopy of this compound would also reveal these vibrational modes, with the non-polar bonds, such as the C=C bonds of the aromatic ring, often producing strong Raman signals. The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, aiding in its identification and structural characterization nih.gov.

The characteristic vibrational frequencies for the main functional groups of this compound are detailed in the interactive table below.

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (phenolic) | 3200-3600 | 3200-3600 | Broad (IR), Weak (Raman) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium (IR), Strong (Raman) |

| Alkyl C-H stretch | 2850-2970 | 2850-2970 | Strong (IR), Strong (Raman) |

| Aromatic C=C stretch | 1500-1600 | 1500-1600 | Medium-Strong (IR), Strong (Raman) |

| C-O stretch (phenolic) | 1200-1260 | 1200-1260 | Strong (IR), Medium (Raman) |

UV-Vis Spectrophotometric Assays

UV-Vis spectrophotometry is a quantitative analytical technique that measures the absorption of ultraviolet and visible light by a compound in solution. For phenolic compounds like this compound, the aromatic ring gives rise to characteristic absorption bands in the UV region.

The UV spectrum of this compound in a suitable solvent, such as methanol or ethanol, is expected to show one or more absorption maxima (λmax) between 260 and 280 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution. UV-Vis spectrophotometry can be used for the quantitative determination of this compound, often in combination with colorimetric assays for total phenolic content. While not as specific as chromatographic methods, UV-Vis assays are simple, rapid, and cost-effective for certain applications.

The expected UV-Vis absorption data for this compound in a neutral solvent is provided in the interactive table below.

| Parameter | Expected Value |

|---|---|

| λmax 1 | ~270-280 nm |

| λmax 2 | ~220-230 nm |

| Solvent | Methanol or Ethanol |

Derivatization Techniques for Enhanced Analytical Detection and Quantification

Derivatization is a chemical modification process used in analytical chemistry to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. For phenolic compounds like this compound and its metabolites, derivatization is a crucial step, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, to improve volatility, enhance thermal stability, and increase detection sensitivity.

The primary goal of derivatization in this context is to mask the polar hydroxyl group of the phenol, thereby reducing its polarity and increasing its volatility for GC analysis. This leads to improved chromatographic peak shape and sensitivity. For liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to enhance ionization efficiency and thus improve detection limits.

Silylation

Silylation is one of the most common derivatization techniques for compounds containing active hydrogen atoms, such as the hydroxyl group in phenols. This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

Key Reagents and Methods:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used in combination with a catalyst like trimethylchlorosilane (TMCS).

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A powerful silylating agent.

The reaction converts the phenolic hydroxyl group into a less polar and more volatile TMS ether. This derivatization significantly improves the chromatographic properties and detection sensitivity for phenolic compounds, especially for their hydroxylated metabolites. For instance, in the analysis of the structurally similar compound propofol (B549288) and its metabolites, TMS derivatization was found to greatly enhance chromatographic performance and detection for GC-MS analysis nih.govelsevierpure.com.

| Analyte | Derivatization Reagent | Analytical Method | Improvement |

|---|---|---|---|

| Propofol and its hydroxylated metabolites | Trimethylsilyl (TMS) derivatization | GC-MS | Greatly improved chromatographic properties and detection sensitivity nih.govelsevierpure.com. |

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For phenols, this typically involves reaction with an acid anhydride (B1165640) or acyl chloride to form an ester.

Key Reagents and Methods:

Pentafluorobenzoyl chloride (PFBCl): Reacts with the phenolic hydroxyl group to form a pentafluorobenzoyl ester. This derivative is highly electronegative, making it particularly suitable for electron capture detection (ECD) in gas chromatography, which can provide very high sensitivity.

Pentafluoropyridine: Used for the extractive derivatization of alkylphenols, resulting in 4-tetrafluoropyridyl derivatives suitable for GC-MS analysis researchgate.net.

Other Derivatization Approaches

While silylation is the most prevalent technique, other methods have been developed for specific analytical applications, primarily for propofol, which can be extrapolated to this compound due to their structural similarities.

Azo Coupling: This technique has been used to enhance the sensitivity of propofol detection in LC-MS/MS. An azo-coupling reaction with a diazonium salt introduces a protonation site into the molecule, improving its ionization efficiency nih.govresearchgate.net.

Dansyl Chloride Derivatization: Dansyl chloride reacts with the phenolic hydroxyl group to form a fluorescent derivative, which can be detected with high sensitivity by fluorescence detectors in high-performance liquid chromatography (HPLC) or by mass spectrometry nih.gov.

N-methylpyridinium Ether Derivatization: This method has also been applied to propofol analysis to overcome low ionization efficiency in LC-MS/MS nih.gov.

| Derivatization Technique | Reagent | Purpose | Analytical Method |

|---|---|---|---|

| Azo Coupling | Diazonium salt | Enhance sensitivity by introducing a protonation site nih.govresearchgate.net. | LC-MS/MS |

| Dansylation | Dansyl Chloride | Form a fluorescent derivative for enhanced detection nih.gov. | HPLC-Fluorescence, LC-MS/MS |

| N-methylpyridinium Ether Formation | Not specified | Improve ionization efficiency nih.gov. | LC-MS/MS |

The choice of derivatization technique depends on the specific analytical requirements, such as the desired level of sensitivity, the analytical instrumentation available, and the nature of the biological matrix being analyzed. For comprehensive metabolic profiling, a robust derivatization method like silylation followed by GC-MS analysis is often preferred due to its ability to simultaneously analyze the parent compound and its various metabolites with improved chromatographic resolution and sensitivity.

Environmental Fate, Ecotoxicity, and Management of Phenolic Compounds

Environmental Persistence and Degradation Studies

The environmental persistence of a chemical compound is determined by its resistance to various degradation processes. For 2,4-Diisopropyl-5-methylphenol, these processes primarily include biodegradation by microorganisms and photodegradation by sunlight.

Direct studies on the biodegradation of this compound are not extensively available in scientific literature. However, the degradation of other structurally related alkylphenols has been studied, providing insights into its likely behavior. The structure of this compound, with its branched isopropyl groups, is expected to influence its susceptibility to microbial degradation.

Generally, the aerobic biodegradation of phenolic compounds is significantly faster and more complete than anaerobic degradation. Under aerobic conditions (in the presence of oxygen), microorganisms utilize oxygenases to initiate the breakdown of the aromatic ring. However, the rate of this degradation is inversely correlated with the complexity of the alkyl side chains. Compounds with long and branched alkyl groups, such as the isopropyl groups in this compound, tend to be more resistant to microbial attack than simpler phenols.

Under anaerobic conditions (in the absence of oxygen), the biodegradation of alkylphenols is considerably slower. The process involves different microbial pathways and is often incomplete, leading to the persistence of the compound in environments like sediments and anoxic water layers. Studies on similar branched alkylphenols have shown that they are hardly degraded under anaerobic conditions over long periods. For instance, while phenol (B47542) and p-cresol (B1678582) can be degraded anaerobically with half-lives ranging from weeks to months, more complex alkylphenols show little to no degradation over similar timeframes.

Table 1: General Biodegradation Trends for Alkylphenols

| Condition | Alkyl Chain Structure | Relative Degradation Rate |

|---|---|---|

| Aerobic | Simple / Linear | Fast |

| Aerobic | Branched / Complex | Slow |

| Anaerobic | Simple / Linear | Very Slow |

| Anaerobic | Branched / Complex | Negligible |

Photodegradation, or the breakdown of chemicals by light, is another important process affecting the environmental persistence of phenolic compounds. The rate and pathway of photodegradation are influenced by the structure of the molecule, particularly the types and positions of substituent groups on the aromatic ring.

For substituted phenols, photodegradation in the presence of a photocatalyst like titanium dioxide (TiO₂) and UV light typically proceeds through the generation of highly reactive hydroxyl radicals (•OH). These radicals attack the aromatic ring, leading to the formation of hydroxylated intermediates such as catechol and hydroquinone (B1673460) derivatives. Subsequent attacks lead to the opening of the aromatic ring, forming smaller organic acids and eventually leading to complete mineralization into carbon dioxide and water. researchgate.net

The kinetics of this process often follow pseudo-first-order kinetics. The specific rate is highly dependent on the nature of the substituent groups. Electron-donating groups, like the methyl and isopropyl groups on this compound, can influence the electron density of the aromatic ring and thus its reactivity towards hydroxyl radicals. researchgate.net While specific kinetic data for this compound is not available, the general pathway for substituted phenols suggests a multi-step process initiated by hydroxylation. researchgate.net

Occurrence, Distribution, and Bioaccumulation in Environmental Matrices

The occurrence and distribution of this compound in the environment are not well-documented in large-scale monitoring studies. However, information on other alkylphenols, which are used in the production of resins, detergents, and other industrial products, indicates that these compounds can be released into the environment through industrial wastewater effluents and the use and disposal of consumer products. nih.govresearchgate.net

Potential environmental matrices for this compound include:

Water: Effluents from wastewater treatment plants (WWTPs) are a primary pathway for alkylphenols to enter rivers and surface waters. nih.gov While WWTPs can remove a portion of these compounds, significant concentrations can still be discharged. nih.gov

Soil and Sediment: Due to its low water solubility and a predicted high octanol-water partition coefficient (log K_ow), this compound is expected to adsorb to particulate matter, leading to its accumulation in soil and sediments. researchgate.net The application of sewage sludge to agricultural land is another potential source of contamination for terrestrial environments. panda.org

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a compound to bioaccumulate is often estimated by its log K_ow value. A high log K_ow suggests that the compound is lipophilic ("fat-loving") and likely to accumulate in the fatty tissues of organisms. While experimental bioaccumulation data for this compound is lacking, its predicted log K_ow is high, indicating a potential for bioconcentration in aquatic organisms like fish and invertebrates. panda.org This can lead to the transfer of the compound through the food chain.

Ecotoxicological Impact Assessments on Aquatic and Terrestrial Organisms

The ecotoxicity of phenolic compounds to aquatic organisms is well-established, with effects ranging from acute lethality to chronic impacts on growth and reproduction. researchgate.net Specific ecotoxicological data for this compound is scarce, but studies on structurally similar isopropylphenols provide valuable insights into its potential environmental risk.

A study on the acute toxicity of several isopropylphenols to various aquatic organisms demonstrated that sensitivity varies significantly between species. nih.govscilit.comresearchgate.net Generally, the marine bacterium Vibrio fischeri was found to be highly sensitive, more so than invertebrates or fish. nih.govscilit.comresearchgate.net The toxicity of these compounds is influenced by the position of the isopropyl group on the phenol ring. nih.govscilit.comresearchgate.net Given that this compound has two isopropyl groups, it may exhibit similar or potentially greater toxicity due to increased lipophilicity. A related compound, 4-Chloro-2-isopropyl-5-methylphenol, is known to be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. mdpi.com

Table 2: Acute Aquatic Toxicity of Isopropylphenol Isomers (Data for related compounds)

| Compound | Organism | Endpoint (48-h) | Value (mg/L) | Reference |

|---|---|---|---|---|

| 2-Isopropylphenol | Ceriodaphnia dubia | EC₅₀ | 8.8 | nih.govscilit.comresearchgate.net |

| 3-Isopropylphenol | Ceriodaphnia dubia | EC₅₀ | 5.0 | nih.govscilit.comresearchgate.net |

| 4-Isopropylphenol | Ceriodaphnia dubia | EC₅₀ | 10.1 | nih.govscilit.comresearchgate.net |

EC₅₀: The concentration of a substance that causes a specified effect in 50% of the test population.

Information on the ecotoxicological impact on terrestrial organisms is even more limited. The application of contaminated sewage sludge to land can expose soil-dwelling organisms, such as earthworms and microorganisms, to alkylphenols. These compounds can disrupt microbial communities, which are vital for soil health and nutrient cycling. For terrestrial invertebrates, exposure to alkylphenols has been shown to have adverse effects.

Strategies for Environmental Remediation and Pollution Prevention

Managing the release and impact of phenolic compounds like this compound involves both remediation of contaminated sites and prevention of pollution at the source.

Environmental Remediation Strategies:

Biological Treatment: This is a common and cost-effective method for treating wastewater containing phenols. scilit.com Activated sludge processes in WWTPs utilize microorganisms to biodegrade these compounds. More advanced techniques like membrane bioreactors can achieve higher removal efficiencies. scilit.com

Adsorption: Activated carbon is widely used to adsorb phenols from water. scilit.com This method is particularly effective for polishing effluents to remove low concentrations of contaminants. The management of the spent carbon is a key consideration. scilit.com

Chemical Oxidation: Advanced Oxidation Processes (AOPs), such as ozonation or treatment with Fenton's reagent, use powerful oxidizing agents to break down phenol molecules into less harmful substances. scilit.comnih.gov These methods are highly efficient but can be more costly. nih.gov

Phytoremediation: This approach uses plants to remove or degrade pollutants from soil and water. Constructed wetlands, for example, can effectively treat water containing various phenolic compounds through a combination of plant uptake and microbial degradation in the root zone. nih.govrivm.nl

Pollution Prevention Strategies:

Process Modification: Industries that use or produce phenolic compounds can modify their processes to reduce the generation of these substances at the source. nih.gov This can involve using alternative chemicals or optimizing reaction conditions to minimize byproduct formation.

Resource and Waste Management: Implementing efficient resource utilization, recycling, and proper waste management practices can significantly decrease the volume of phenol-containing waste. nih.gov

Wastewater Pre-treatment: Segregating and pre-treating concentrated phenolic waste streams before they are mixed with other wastewater can improve the efficiency of final treatment processes. nih.gov

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation 2,4-Diisopropyl-5-methylphenol Analogues with Enhanced Specificity

Future research into this compound, a substituted phenol (B47542), will likely focus on the rational design and synthesis of novel analogues with improved biological activity and specificity. Drawing inspiration from the extensive research on its structural isomer, propofol (B549288) (2,6-diisopropylphenol), chemists can explore structure-activity relationships to modulate its physicochemical and pharmacological properties. The additional isopropyl group in this compound, as compared to thymol (B1683141) or carvacrol (B1668589), may alter lipid solubility and cellular permeability, which in turn could modulate its bioactivity. vulcanchem.com

Key strategies for developing next-generation analogues may include:

Modification of Alkyl Substituents: Systematically altering the size, branching, and lipophilicity of the isopropyl and methyl groups on the phenol ring could fine-tune the molecule's interaction with biological targets. For instance, replacing isopropyl groups with cyclopropyl (B3062369) moieties has been explored in propofol analogues like Ciprofol to enhance binding to GABAA receptors. nih.govnih.gov

Introduction of Halogens: The incorporation of halogen atoms (e.g., fluorine, chlorine, bromine) at various positions on the aromatic ring can influence the compound's metabolic stability, distribution, and receptor-binding affinity. researchgate.net

Bioisosteric Replacement: Replacing the phenolic hydroxyl group with other functional groups that can act as hydrogen bond donors or acceptors may lead to analogues with different pharmacokinetic profiles and target interactions.

Prodrug Strategies: The development of water-soluble prodrugs, similar to fospropofol (B1673577) (a phosphate (B84403) ester prodrug of propofol), could overcome potential solubility issues and alter the pharmacokinetic profile for specific applications. nih.gov

A review of synthetic efforts towards propofol analogues over the last four decades provides a roadmap for the chemical strategies that could be employed for this compound. semanticscholar.org The goal of these synthetic endeavors would be to create a library of novel compounds for screening, aiming to identify candidates with enhanced potency, reduced off-target effects, and improved metabolic profiles.

Integration of Omics Technologies for Comprehensive Biological Profiling and Systems Biology Approaches

To gain a deeper understanding of the biological effects of this compound and its future analogues, the integration of "omics" technologies is crucial. These high-throughput approaches can provide a comprehensive and unbiased view of the molecular changes induced by the compound in biological systems. nih.gov

Metabolomics: This field can be particularly insightful, as demonstrated by studies on propofol. nih.govnih.govsemanticscholar.org By analyzing the global metabolic profile in response to this compound exposure, researchers can identify key metabolic pathways that are perturbed. researchgate.net This can reveal mechanisms of action, potential toxicities, and biomarkers of exposure or effect. Studies on other anesthetics have shown that they can cause significant and characteristic alterations in the metabolic profile. helsinki.fi

Genomics and Transcriptomics: These technologies can identify genetic variations that influence individual responses to the compound and elucidate changes in gene expression patterns, respectively. This can help in understanding the compound's mechanism of action and in identifying potential responders or individuals at risk for adverse effects.

Proteomics: The study of the entire protein complement of a cell or tissue can reveal changes in protein expression and post-translational modifications, providing further insights into the compound's biological targets and downstream signaling pathways.

By integrating data from these different omics platforms, a systems biology approach can be employed to construct comprehensive models of the compound's effects. This will facilitate a more holistic understanding of its pharmacokinetics and pharmacodynamics, moving beyond a single-target perspective to a network-level view of its biological impact. nih.gov

Development of Advanced Predictive In Silico Tools for Drug Discovery and Environmental Assessment

Computational or in silico methods are becoming indispensable in modern chemical research for both drug discovery and environmental risk assessment. For this compound, these tools can accelerate the development of new analogues and predict their potential impact.

Drug Discovery: Computational drug discovery offers a rapid and cost-effective way to design and screen virtual libraries of this compound analogues. nih.gov

Molecular Docking: This technique can predict the binding orientation and affinity of analogues to specific protein targets. nih.gov